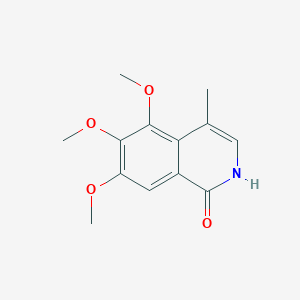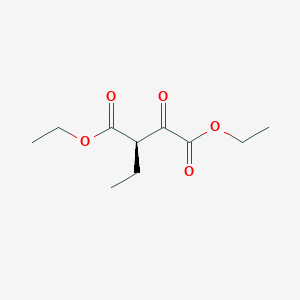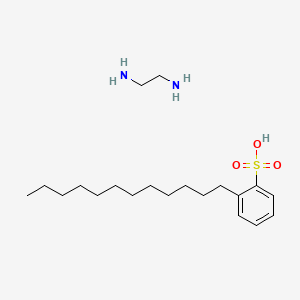
Pentacosa-10,14-dienato
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacosa-10,14-dienato is a chemical compound known for its unique structure and properties It is a long-chain hydrocarbon with two double bonds located at the 10th and 14th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentacosa-10,14-dienato typically involves the coupling of smaller hydrocarbon units through a series of reactions. One common method is the cross-coupling reaction, where alkenyl halides are reacted with alkenyl Grignard reagents under the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Pentacosa-10,14-dienato undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens in the presence of a catalyst at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated hydrocarbons.
Applications De Recherche Scientifique
Pentacosa-10,14-dienato has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Pentacosa-10,14-dienato involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. This can affect various signaling pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacosa-10,12-diynoic acid: Known for its use in polymerization reactions and as a building block for advanced materials.
Pentacosa-10,13-diynoic acid: Similar in structure but with different reactivity and applications.
Uniqueness
Pentacosa-10,14-dienato is unique due to its specific double bond positions, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and reactivity.
Propriétés
Numéro CAS |
67607-45-8 |
|---|---|
Formule moléculaire |
C25H48 |
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
pentacosa-10,14-diene |
InChI |
InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h19,21-22,24H,3-18,20,23,25H2,1-2H3 |
Clé InChI |
CEXQFHYLRIZABL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC=CCCC=CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


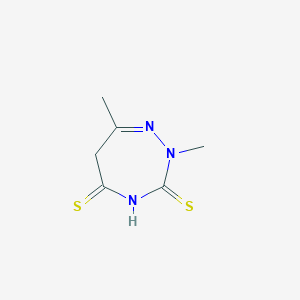

![1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-](/img/structure/B14479853.png)
![2,2'-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one}](/img/structure/B14479857.png)

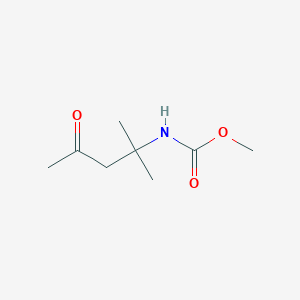
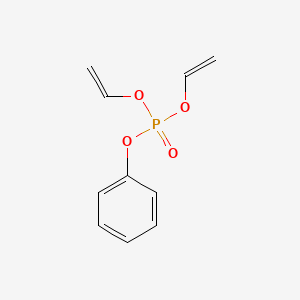
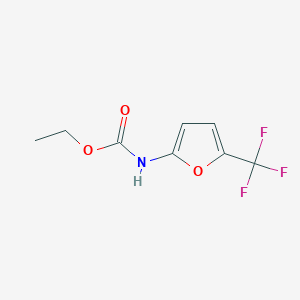
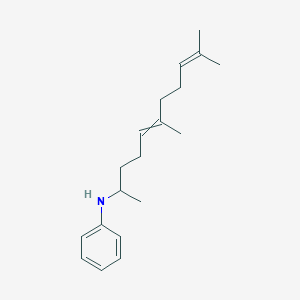
![N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14479886.png)
